2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
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Overview
Description
2-{[5-(4-METHOXYPHENYL)-1-METHYL-1H-IMIDAZOL-2-YL]SULFANYL}-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE is a complex organic compound characterized by its unique structure, which includes an imidazole ring, a methoxyphenyl group, and a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-METHOXYPHENYL)-1-METHYL-1H-IMIDAZOL-2-YL]SULFANYL}-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the imidazole ring. This can be achieved through the condensation of glyoxal with ammonia and formaldehyde. The methoxyphenyl group is then introduced via electrophilic aromatic substitution, followed by the introduction of the trifluoromethoxyphenyl group through nucleophilic aromatic substitution. The final step involves the formation of the acetamide linkage through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts and solvents may also be used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-METHOXYPHENYL)-1-METHYL-1H-IMIDAZOL-2-YL]SULFANYL}-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazole ring to a dihydroimidazole.
Substitution: The methoxy and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[5-(4-METHOXYPHENYL)-1-METHYL-1H-IMIDAZOL-2-YL]SULFANYL}-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[5-(4-METHOXYPHENYL)-1-METHYL-1H-IMIDAZOL-2-YL]SULFANYL}-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The methoxy and trifluoromethoxy groups can enhance the compound’s binding affinity and selectivity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl group but lacks the imidazole and trifluoromethoxy groups.
Dichloroaniline: Contains an aniline ring with chlorine substituents, differing significantly in structure and properties.
Uniqueness
2-{[5-(4-METHOXYPHENYL)-1-METHYL-1H-IMIDAZOL-2-YL]SULFANYL}-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE is unique due to its combination of an imidazole ring, methoxyphenyl group, and trifluoromethoxyphenyl group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C20H18F3N3O3S |
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Molecular Weight |
437.4 g/mol |
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C20H18F3N3O3S/c1-26-17(13-3-7-15(28-2)8-4-13)11-24-19(26)30-12-18(27)25-14-5-9-16(10-6-14)29-20(21,22)23/h3-11H,12H2,1-2H3,(H,25,27) |
InChI Key |
YCKPPEKPXYDWSJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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